1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Overview
Description
Preparation Methods
The synthetic route for BRL-22321A involves the formation of the triazole ring system and subsequent functionalization to introduce the dimethyl groups. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and oxidation processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BRL-22321A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or the carbonyl groups.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various substituted triazole derivatives .
Scientific Research Applications
BRL-22321A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of triazole derivatives.
Mechanism of Action
BRL-22321A exerts its effects by stabilizing mast cells and relaxing smooth muscles. It inhibits the release of histamine and other mediators from mast cells, thereby reducing allergic reactions and inflammation . The compound also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which contribute to its smooth muscle relaxing effects .
Comparison with Similar Compounds
BRL-22321A is similar to disodium cromoglycate and theophylline in terms of its mast cell stabilizing and smooth muscle relaxing activities . it is more potent than both compounds in inhibiting histamine release and relaxing smooth muscles . Other similar compounds include:
Disodium cromoglycate: Primarily used as a mast cell stabilizer.
Theophylline: Known for its smooth muscle relaxing properties and use in respiratory disorders.
BRL-22321A’s unique combination of these activities makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dimethyl-2H-benzo[f]benzotriazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMSQMLLTIBBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222679 | |
Record name | Brl 22321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72364-91-1 | |
Record name | Brl 22321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072364911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brl 22321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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